molecular formula C12H15NO2 B14838908 2-Cyclopropoxy-5-ethylbenzamide

2-Cyclopropoxy-5-ethylbenzamide

Cat. No.: B14838908
M. Wt: 205.25 g/mol
InChI Key: IYVKQXLNHLGRSO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-5-ethylbenzamide typically involves the condensation of 2-cyclopropoxy-5-ethylbenzoic acid with an appropriate amine under specific reaction conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for benzamides, including this compound, often involve the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a solid acid catalyst. This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-5-ethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like nitric acid (HNO3) for nitration reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield 2-cyclopropoxy-5-ethylbenzoic acid, while nitration can introduce nitro groups onto the benzamide core .

Scientific Research Applications

2-Cyclopropoxy-5-ethylbenzamide has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-5-ethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Cyclopropoxy-5-ethylbenzamide include other benzamide derivatives such as:

Uniqueness

This compound is unique due to the presence of both a cyclopropoxy group and an ethyl group on the benzamide core. This unique structure can confer specific chemical and biological properties, making it distinct from other benzamide derivatives .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-cyclopropyloxy-5-ethylbenzamide

InChI

InChI=1S/C12H15NO2/c1-2-8-3-6-11(15-9-4-5-9)10(7-8)12(13)14/h3,6-7,9H,2,4-5H2,1H3,(H2,13,14)

InChI Key

IYVKQXLNHLGRSO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OC2CC2)C(=O)N

Origin of Product

United States

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